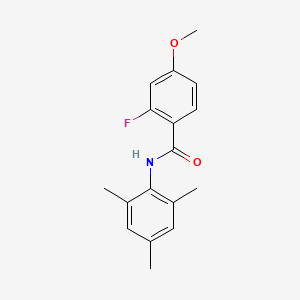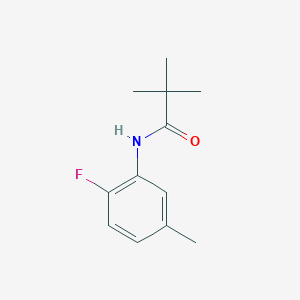![molecular formula C18H21NO4S B7475977 (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid, also known as TTPA or TTPA-2, is a synthetic compound that has been widely used in scientific research. It is a non-peptide inhibitor of the protease thrombin, which plays an important role in blood coagulation.
作用機序
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid inhibits thrombin by binding to its active site and preventing it from cleaving fibrinogen to form fibrin. This prevents the formation of blood clots. This compound is a non-competitive inhibitor of thrombin, which means that it does not compete with the substrate for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in preventing the formation of blood clots. This compound has also been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing the development of atherosclerosis. This compound has been shown to have antioxidant properties, which may be important in preventing oxidative stress-induced damage.
実験室実験の利点と制限
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of thrombin, which makes it useful in studying the role of thrombin in blood coagulation. Another advantage is that it is a non-peptide inhibitor, which makes it more stable than peptide inhibitors. However, one limitation is that it is a synthetic compound, which may limit its use in studying the role of natural compounds in thrombin inhibition.
将来の方向性
There are a number of future directions for the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective thrombin inhibitors. Another direction is the exploration of the use of this compound in the treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. Additionally, the antioxidant properties of this compound may be explored in the treatment of oxidative stress-induced damage.
合成法
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by the reaction with sodium hydroxide and then with sulfuric acid. The final product is purified by recrystallization.
科学的研究の応用
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been extensively used in scientific research as a thrombin inhibitor. Thrombin is a serine protease that plays a key role in blood coagulation. Inhibition of thrombin is an important therapeutic strategy for the treatment of various thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. This compound has been shown to be a potent inhibitor of thrombin, and its use has been explored in the treatment of these disorders.
特性
IUPAC Name |
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-13(2)17(14(3)10-12)24(22,23)19-16(18(20)21)11-15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIVWAVHHDPJU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)


![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)



![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)



